![molecular formula C19H18N2O4S2 B2707359 N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1788675-64-8](/img/structure/B2707359.png)
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications
Solar Energy Conversion
Research on phenothiazine derivatives with various conjugated linkers, including furan and thiophene, highlights the potential of such compounds in improving the performance of dye-sensitized solar cells. The use of a furan conjugated linker in one study demonstrated a solar energy-to-electricity conversion efficiency increase of over 24%, showing significant promise for future renewable energy technologies (Se Hun Kim et al., 2011).
Cancer Chemotherapy and Malaria Treatment
In the field of medical chemistry, furan amidines and their analogues have been evaluated as inhibitors of NQO2, an enzyme of potential interest in cancer chemotherapy and malaria treatment. These studies demonstrate the compound's significant inhibitory effect on NQO2, providing a foundation for further drug development (Soraya Alnabulsi et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of compounds involving furan and thiophene units has been explored for the development of new biologically active compounds. These efforts aim at constructing molecules containing pyrimidine and pyridazine fragments, which are analogous to nitrogen-containing bases of the pyrimidine series, demonstrating the chemical versatility and potential biological significance of these structures (T. Aniskova et al., 2017).
Nitric Oxide Donors and Vasodilator Action
Furoxans, including derivatives involving furan and thiophene, have been studied for their ability to release nitric oxide upon reaction with thiols, illustrating their potential as nitrovasodilators. This property has been linked to significant biological activities, including vasodilation, highlighting the therapeutic potential of such compounds (C. Medana et al., 1994).
properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-26-15-7-3-2-5-13(15)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)14-6-4-10-25-14/h2-10,17,22H,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKKHXWOIYQQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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